Ethyl 2-(3-methylthiophenyl)sulfanyl-2-oxo-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-methylthiophenyl)sulfanyl-2-oxo-acetate is a chemical compound characterized by its unique structure, which includes a thiophene ring substituted with a methyl group and an ethyl ester group. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-methylthiophenyl)sulfanyl-2-oxo-acetate typically involves the reaction of 3-methylthiophene with chloroacetic acid followed by esterification with ethanol. The reaction conditions include the use of a strong base, such as sodium hydroxide, to deprotonate the thiophene, followed by the addition of chloroacetic acid to form the intermediate thioester. The esterification step is then carried out using ethanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the synthesis. Additionally, purification steps, such as recrystallization or distillation, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3-methylthiophenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the sulfur atom in the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl group in the ester.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, with reagents such as sodium methoxide.
Major Products Formed:
Oxidation: The oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Substitution reactions can result in the formation of various thioethers.
Scientific Research Applications
Ethyl 2-(3-methylthiophenyl)sulfanyl-2-oxo-acetate has several applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of thiophene derivatives with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
Ethyl 2-(3-methylthiophenyl)sulfanyl-2-oxo-acetate is similar to other thiophene derivatives, such as ethyl 2-(2-thienyl)sulfanyl-2-oxo-acetate and ethyl 2-(5-methylthiophenyl)sulfanyl-2-oxo-acetate. its unique substitution pattern on the thiophene ring gives it distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity.
Comparison with Similar Compounds
Ethyl 2-(2-thienyl)sulfanyl-2-oxo-acetate
Ethyl 2-(5-methylthiophenyl)sulfanyl-2-oxo-acetate
Ethyl 2-(3-methylthiophenyl)sulfanyl-2-oxo-propionate
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
ethyl 2-(3-methylsulfanylphenyl)sulfanyl-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S2/c1-3-14-10(12)11(13)16-9-6-4-5-8(7-9)15-2/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGWCTVLJQZQOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)SC1=CC=CC(=C1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.